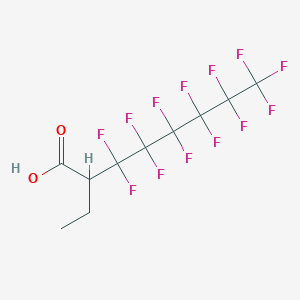
2-Ethyl-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanoic acid is a perfluorinated carboxylic acid. This compound is characterized by the presence of multiple fluorine atoms, which impart unique properties such as high thermal stability, chemical resistance, and hydrophobicity. These properties make it valuable in various industrial applications, including the production of water-repellent and lubricated surfaces .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanoic acid typically involves the fluorination of corresponding hydrocarbon precursors. One common method is the electrochemical fluorination (ECF) process, where the hydrocarbon is subjected to fluorine gas in the presence of an electrolyte. This method allows for the selective introduction of fluorine atoms at specific positions on the carbon chain.
Industrial Production Methods
Industrial production of this compound often employs large-scale ECF processes due to their efficiency and scalability. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. Additionally, the use of specialized equipment and safety protocols is essential due to the highly reactive nature of fluorine gas.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorinated ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or alkane.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often require strong bases or nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
Oxidation: Perfluorinated ketones or aldehydes.
Reduction: Perfluorinated alcohols or alkanes.
Substitution: Various perfluorinated derivatives depending on the substituent introduced.
Scientific Research Applications
2-Ethyl-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanoic acid has several scientific research applications:
Chemistry: Used as a reagent in the synthesis of other perfluorinated compounds.
Biology: Studied for its potential effects on biological systems due to its persistence and bioaccumulation.
Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Ethyl-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanoic acid involves its interaction with various molecular targets and pathways. The compound’s high electronegativity and chemical stability allow it to interact with proteins, enzymes, and cell membranes, potentially disrupting normal cellular functions. Its hydrophobic nature also enables it to accumulate in lipid-rich tissues, leading to bioaccumulation and potential toxic effects.
Comparison with Similar Compounds
Similar Compounds
- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl acrylate
- 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate
- (2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl)oxirane
Uniqueness
2-Ethyl-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanoic acid is unique due to its specific arrangement of fluorine atoms and the presence of an ethyl group. This structure imparts distinct chemical and physical properties, such as enhanced hydrophobicity and thermal stability, making it particularly valuable in applications requiring extreme resistance to chemical and thermal degradation.
Properties
CAS No. |
136022-87-2 |
|---|---|
Molecular Formula |
C10H7F13O2 |
Molecular Weight |
406.14 g/mol |
IUPAC Name |
2-ethyl-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanoic acid |
InChI |
InChI=1S/C10H7F13O2/c1-2-3(4(24)25)5(11,12)6(13,14)7(15,16)8(17,18)9(19,20)10(21,22)23/h3H,2H2,1H3,(H,24,25) |
InChI Key |
AYYYDLPIWJFWNG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


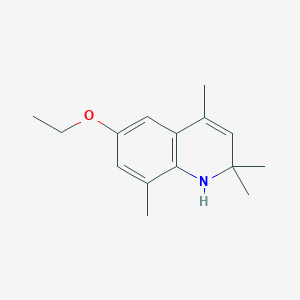

![3-Methyl-2-{[(oxan-2-yl)oxy]methyl}butanal](/img/structure/B14272724.png)
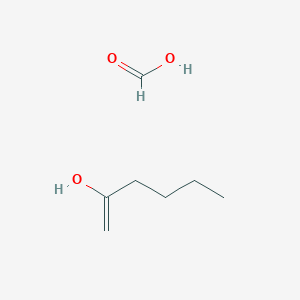
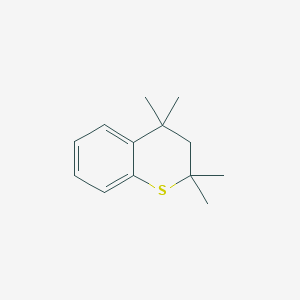
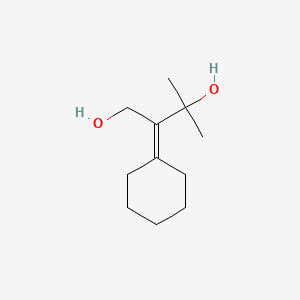
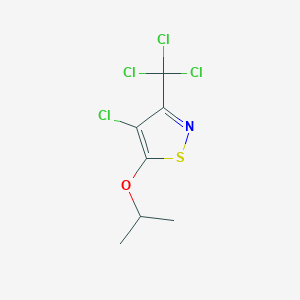
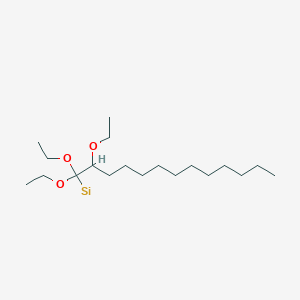
![1-[6-(2-Hydroxy-2-phenylethyl)-1-methylpiperidin-2-yl]butan-2-one](/img/structure/B14272742.png)

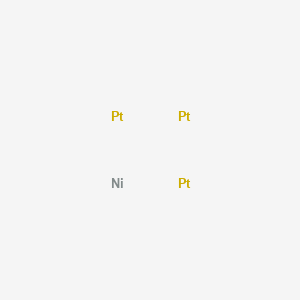
![2-[(2-Oxo-1,2-dihydroquinolin-4-yl)methoxy]phenyl acetate](/img/structure/B14272760.png)


